molecular formula C12H9Cl2N5 B2588414 N-(3,4-dichlorophenyl)-1-methylpyrazolo[3,4-d]pyrimidin-4-amine CAS No. 869072-81-1

N-(3,4-dichlorophenyl)-1-methylpyrazolo[3,4-d]pyrimidin-4-amine

Cat. No.: B2588414
CAS No.: 869072-81-1
M. Wt: 294.14
InChI Key: DGSKIFKYZSHXAV-UHFFFAOYSA-N
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Description

N-(3,4-dichlorophenyl)-1-methylpyrazolo[3,4-d]pyrimidin-4-amine is a heterocyclic compound that belongs to the class of pyrazolo[3,4-d]pyrimidines. These compounds are known for their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties . The structure of this compound features a pyrazolo[3,4-d]pyrimidine core with a 3,4-dichlorophenyl group and a methyl group attached to the nitrogen atoms.

Preparation Methods

The synthesis of N-(3,4-dichlorophenyl)-1-methylpyrazolo[3,4-d]pyrimidin-4-amine typically involves the reaction of hydrazonyl bromides with active methylene compounds. For example, hydrazonyl bromides can react with dibenzoylmethane, acetylacetone, ethyl acetoacetate, phenacyl cyanide, acetoacetanilide, ethyl cyanoacetate, cyanoacetamide, and malononitrile to form the corresponding pyrazole derivatives . These pyrazole derivatives can then undergo cyclization reactions with formamide, formic acid, and triethyl orthoformate to yield pyrazolo[3,4-d]pyrimidine derivatives . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.

Chemical Reactions Analysis

N-(3,4-dichlorophenyl)-1-methylpyrazolo[3,4-d]pyrimidin-4-amine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms can be replaced by other nucleophiles such as amines or thiols.

    Cyclization: The compound can participate in cyclization reactions to form fused heterocyclic systems.

Common reagents and conditions used in these reactions include formamide, formic acid, triethyl orthoformate, and various oxidizing and reducing agents. Major products formed from these reactions include pyrazolo[3,4-d]pyrimidine derivatives with different substituents.

Scientific Research Applications

N-(3,4-dichlorophenyl)-1-methylpyrazolo[3,4-d]pyrimidin-4-amine has several scientific research applications:

Comparison with Similar Compounds

N-(3,4-dichlorophenyl)-1-methylpyrazolo[3,4-d]pyrimidin-4-amine can be compared with other pyrazolo[3,4-d]pyrimidine derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern and its potent inhibitory activity against EGFR .

Properties

IUPAC Name

N-(3,4-dichlorophenyl)-1-methylpyrazolo[3,4-d]pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9Cl2N5/c1-19-12-8(5-17-19)11(15-6-16-12)18-7-2-3-9(13)10(14)4-7/h2-6H,1H3,(H,15,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGSKIFKYZSHXAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=NC=NC(=C2C=N1)NC3=CC(=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9Cl2N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801324219
Record name N-(3,4-dichlorophenyl)-1-methylpyrazolo[3,4-d]pyrimidin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801324219
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

294.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49680388
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

869072-81-1
Record name N-(3,4-dichlorophenyl)-1-methylpyrazolo[3,4-d]pyrimidin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801324219
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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